

# Zaloglanstat (GRC 27864): A Preclinical Profile of a Novel mPGES-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |  |
|----------------------|--------------|-----------|--|--|--|
| Compound Name:       | Zaloglanstat |           |  |  |  |
| Cat. No.:            | B3322691     | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Zaloglanstat**, also known as GRC 27864 or ISC 27864, is an orally bioavailable small molecule that acts as a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). Developed by Glenmark Pharmaceuticals, **zaloglanstat** represents a targeted approach to modulating the inflammatory cascade by specifically inhibiting the terminal enzyme responsible for the synthesis of prostaglandin E2 (PGE2) from prostaglandin H2 (PGH2). This mechanism of action positions **zaloglanstat** as a potential therapeutic agent for a range of inflammatory conditions, with a primary focus on osteoarthritis and rheumatoid arthritis. Preclinical and early clinical development have demonstrated its potential to reduce inflammation and pain.

#### **Mechanism of Action**

**Zaloglanstat** selectively targets mPGES-1, an inducible enzyme that is significantly upregulated during inflammatory processes. By inhibiting mPGES-1, **zaloglanstat** effectively blocks the production of PGE2, a key mediator of inflammation, pain, and fever. A critical advantage of this selective inhibition is the sparing of other prostanoids that are crucial for physiological functions. This targeted approach is anticipated to circumvent the gastrointestinal and cardiovascular side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors, which act further upstream in the arachidonic acid cascade.



### **Signaling Pathway**



Click to download full resolution via product page

Caption: Mechanism of action of zaloglanstat in the prostaglandin synthesis pathway.

# Preclinical Research Findings In Vitro and Ex Vivo Potency

**Zaloglanstat** has demonstrated potent and selective inhibition of mPGES-1 in a variety of preclinical assays. The following table summarizes the key quantitative data available from public sources.



| Assay Type                       | Target  | Species                            | IC50          | Selectivity vs. COX-1/2 | Reference |
|----------------------------------|---------|------------------------------------|---------------|-------------------------|-----------|
| Enzyme<br>Assay                  | mPGES-1 | Human                              | 5 nM          | >2000-fold              |           |
| IL-1β-induced<br>PGE2<br>Release | mPGES-1 | Human (A549<br>cells)              | <10 nM        | Not Reported            |           |
| IL-1β-induced<br>PGE2<br>Release | mPGES-1 | Human<br>(Synovial<br>Fibroblasts) | Not specified | Not Reported            |           |
| Whole Blood<br>Assay             | mPGES-1 | Pig                                | 161 nM        | Not Reported            | •         |
| Whole Blood<br>Assay             | mPGES-1 | Dog                                | 154 nM        | Not Reported            |           |

#### In Vivo Studies

While press releases from Glenmark Pharmaceuticals confirm the successful completion of preclinical studies for **zaloglanstat**, specific quantitative data from in vivo animal models of osteoarthritis or inflammatory arthritis are not publicly available at this time. These studies were foundational for the progression of **zaloglanstat** into clinical trials.

#### **Pharmacokinetics**

**Zaloglanstat** is described as an orally bioavailable inhibitor of mPGES-1. However, detailed preclinical pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life in various animal species have not been disclosed in the public domain.

#### **Experimental Protocols**

Detailed experimental protocols for the preclinical studies of **zaloglanstat** are not fully available in the public literature. The following represents a generalized workflow for a key assay based on standard pharmacological practices.





Click to download full resolution via product page

Caption: A generalized workflow for an in vitro PGE2 inhibition assay.



#### **Discussion and Future Directions**

The preclinical data for **zaloglanstat** highlight its potential as a potent and selective mPGES-1 inhibitor. The high selectivity for mPGES-1 over COX enzymes is a promising feature that may translate to an improved safety profile compared to traditional NSAIDs. The progression of **zaloglanstat** into Phase 2 clinical trials for osteoarthritis pain further underscores its potential therapeutic value.

Further publication of detailed preclinical in vivo efficacy and pharmacokinetic data would be highly valuable to the scientific community for a more comprehensive understanding of **zaloglanstat**'s pharmacological profile. As a novel, non-opioid analgesic, **zaloglanstat** holds the potential to address the significant unmet medical need in the management of chronic inflammatory pain.

 To cite this document: BenchChem. [Zaloglanstat (GRC 27864): A Preclinical Profile of a Novel mPGES-1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3322691#zaloglanstat-preclinical-research-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com